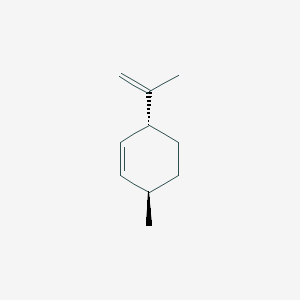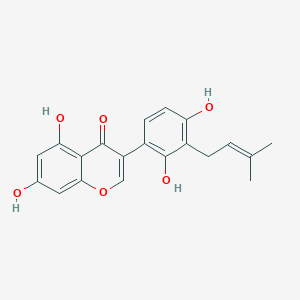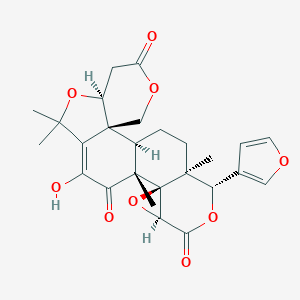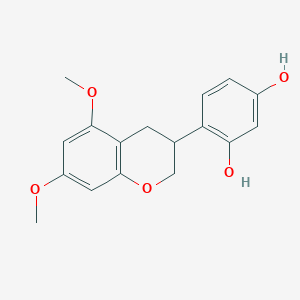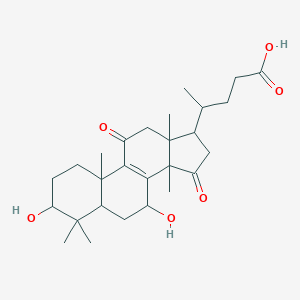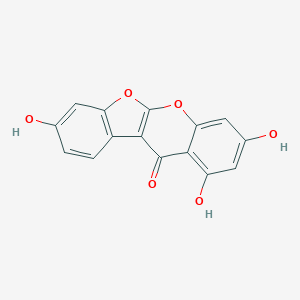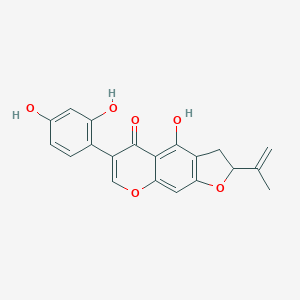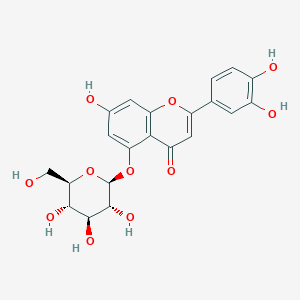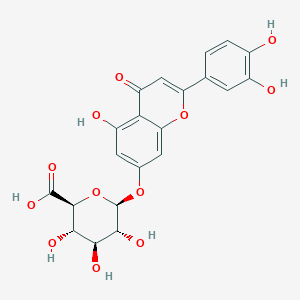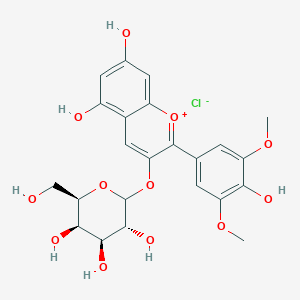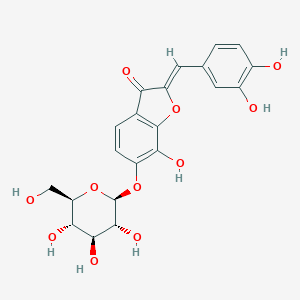
Maritimein
Overview
Description
Maritimein is an aurone, a type of natural phenol. It is the 6-glucoside of maritimetin and can be found in the plant Coreopsis maritima . This compound is an anthochlor pigment, which is a kind of yellow pigment . This compound is known for its strong antioxidant properties and potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: Maritimein can be synthesized through the glycosylation of maritimetin. The process involves the reaction of maritimetin with a suitable glycosyl donor in the presence of a catalyst. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 12-24 hours. The product is then purified using chromatographic techniques .
Industrial Production Methods: In an industrial setting, this compound can be extracted from Coreopsis maritima using solvent extraction methods. The plant material is first dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol. The extract is concentrated and purified to obtain this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of quinones.
Reduction: this compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous medium, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents, low temperature.
Substitution: Various nucleophiles; conditions: organic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Functionalized aurones
Scientific Research Applications
Maritimein has a wide range of applications in scientific research:
Chemistry: this compound is used as a model compound in the study of aurones and their derivatives. It is also used in the synthesis of novel compounds with potential biological activities.
Biology: this compound exhibits strong antioxidant properties, making it a valuable compound in the study of oxidative stress and related biological processes.
Medicine: this compound has been investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and cardiovascular protective activities.
Industry: this compound is used as a natural pigment in the food and cosmetic industries due to its yellow color and antioxidant properties
Mechanism of Action
Maritimein exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. This compound also modulates various signaling pathways involved in inflammation and cell proliferation. It targets molecular pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways .
Comparison with Similar Compounds
Maritimetin: The aglycone form of maritimein, lacking the glucoside moiety.
Luteolin: A flavonoid with similar antioxidant properties.
Quercetin: Another flavonoid known for its strong antioxidant and anti-inflammatory activities
Uniqueness of this compound: this compound is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone form, maritimetin. This structural feature also contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-14-16(26)18(28)19(29)21(32-14)31-12-4-2-9-15(25)13(30-20(9)17(12)27)6-8-1-3-10(23)11(24)5-8/h1-6,14,16,18-19,21-24,26-29H,7H2/b13-6-/t14-,16-,18+,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRURBPRFQUYQS-RHEJLWEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901029272 | |
| Record name | (Z)-2-((3,4-Dihydroxyphenyl)methylene)-6-(beta-D-glucopyranosyloxy)-7-hydroxybenzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901029272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
490-54-0 | |
| Record name | Maritimein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=490-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maritimein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-2-((3,4-Dihydroxyphenyl)methylene)-6-(beta-D-glucopyranosyloxy)-7-hydroxybenzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901029272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-2-[(3,4-dihydroxyphenyl)methylene]-6-(β-D-glucopyranosyloxy)-7-hydroxybenzofuran-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MARITIMEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PTU0WDQ7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Maritimein and where is it found?
A1: this compound is a naturally occurring chalcone glycoside, specifically a type of flavonoid. It's found in various plant species, including Coreopsis tinctoria Nutt, Cynara scolymus (artichoke) leaves [], and Bidens pilosa [].
Q2: What are the potential health benefits associated with this compound?
A2: Research suggests that Coreopsis tinctoria Nutt, a plant containing this compound, may offer protective effects against diabetic nephropathy []. This benefit is attributed to several active ingredients, including this compound, which potentially act upon various signaling pathways like PI3K/AKT, insulin, mTOR, and insulin resistance pathways [].
Q3: How does this compound exert its potential beneficial effects at a molecular level?
A3: While further research is needed to fully understand this compound's mechanisms of action, studies point to its interaction with specific molecular targets. Network pharmacology analysis indicates that this compound potentially interacts with proteins like PYGM, TLR2, RAF1, and others []. These interactions may influence vital cellular processes like protein phosphorylation and cytokine secretion, contributing to its potential therapeutic effects [].
Q4: Is there any evidence of this compound's activity in cellular models?
A4: Yes, in vitro studies using human renal glomerular endothelial cells exposed to high glucose, mimicking an insulin resistance model, demonstrated that this compound increased the phosphorylation of AKT/AKT []. This finding suggests this compound's potential role in modulating insulin signaling pathways, which are often disrupted in diabetic nephropathy [].
Q5: What is the relationship between this compound and other flavonoids like Marein?
A5: this compound and Marein often coexist in the same plant species, as observed in Coreopsis grandiflora []. They represent a chalcone-aurone pair, indicating a close biosynthetic relationship. Interestingly, both are considered active ingredients contributing to the potential therapeutic benefits of Coreopsis tinctoria Nutt []. Further research is necessary to delineate their distinct and synergistic roles in biological systems.
Q6: Are there any known applications of this compound beyond potential health benefits?
A6: Research has explored this compound as a potential inhibitor of the VicK system in Streptococcus mutans, a bacterium implicated in dental caries []. Molecular docking and dynamic simulations suggest that this compound exhibits strong binding affinity to the VicK protein, particularly at sites crucial for its activity []. This finding highlights this compound's potential as a lead compound for developing novel anti-cariogenic agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




